molecular formula C9H8O3 B180793 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one CAS No. 124702-80-3

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

Cat. No. B180793
M. Wt: 164.16 g/mol
InChI Key: WMDAUVLSCBKCBO-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

A solution of 5,6-dimethoxy-indan-1-one (6.1 g, 31.7 mmol) in dichloromethane (150 mL) was cooled to about −78° C. and boron tribromide (7.1 mL, 75.1 mmol) was added dropwise. After the addition, the reaction was stirred for about 1 hour while being allowed to warm to room temperature. The mixture was poured into ice water under vigorous stirring. The pink precipitate was collected by filtration, washed with water, and dried under high vacuum to provide the desired product. MS (APCI): m/z 165 (M+H)+.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12]C)[C:8](=[O:14])[CH2:7][CH2:6]2.B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[C:8](=[O:14])[CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1OC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The pink precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C2CCC(C2=CC1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.